2,3,4-Trifluorophenyl cyclopentyl ketone
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGCSVSGOMYUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3,4 Trifluorophenyl Cyclopentyl Ketone and Analogues
Nucleophilic Acylation Approaches to Aryl Cyclopentyl Ketones
Nucleophilic acylation strategies involve the reaction of a carbon-based nucleophile with an electrophilic acylating agent. These methods are fundamental in constructing ketones through the formation of a new carbon-carbon bond.
Grignard Reagent-Mediated Synthesis from Nitriles
A well-established and effective method for ketone synthesis is the reaction of a Grignard reagent with a nitrile, followed by an aqueous workup. To synthesize 2,3,4-Trifluorophenyl cyclopentyl ketone, this would entail the reaction of cyclopentylmagnesium bromide with 2,3,4-trifluorobenzonitrile. The initial step involves the addition of the Grignard reagent to the nitrile, forming a magnesium salt of an imine. This intermediate is subsequently hydrolyzed to yield the target ketone. A patent for the synthesis of the non-fluorinated analogue, cyclopentyl phenyl ketone, utilizes a similar Grignard reaction with benzonitrile (B105546), highlighting the industrial applicability of this method. google.com The electron-withdrawing fluorine atoms on the benzonitrile ring are expected to enhance the electrophilicity of the nitrile carbon, which could facilitate the reaction.
Table 1: Grignard Reagent-Mediated Synthesis Data
| Reactant 1 | Reactant 2 | Intermediate | Product | Key Conditions |
|---|
Organolithium and Organozinc Methodologies in Ketone Formation
Organolithium reagents are more reactive than their Grignard counterparts and can also be used for the synthesis of ketones from various carbonyl compounds and their derivatives. youtube.commasterorganicchemistry.comyoutube.com The reaction of an organolithium compound with a nitrile proceeds via a similar mechanism to the Grignard reaction. However, their heightened reactivity can sometimes lead to the undesired secondary reaction where a second equivalent of the organolithium reagent adds to the intermediate imine anion. Continuous flow chemistry has been explored to minimize this over-addition when reacting organolithiums with acid chlorides. rsc.org
Organozinc reagents, which can be prepared from the corresponding organolithium or Grignard reagents, offer a milder and more controlled approach to ketone synthesis, thereby minimizing side reactions. organic-chemistry.org
Electrophilic Acylation Pathways for Aryl Ketones
Electrophilic acylation, particularly the Friedel-Crafts reaction, is a classic method for the synthesis of aromatic ketones. This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation with Fluorinated Benzoyl Chlorides
The Friedel-Crafts acylation offers a direct pathway for synthesizing aryl ketones. semanticscholar.orgchemguide.co.uklibretexts.org In the case of this compound, this would theoretically involve the reaction of 1,2,3-trifluorobenzene (B74907) with cyclopentanecarbonyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). chemguide.co.uk However, the presence of multiple electron-withdrawing fluorine atoms significantly deactivates the benzene (B151609) ring towards electrophilic substitution. This deactivation often requires harsh reaction conditions, which can result in low yields and the formation of unwanted byproducts. Ionic liquids have been investigated as a medium for Friedel-Crafts acylations, sometimes offering milder reaction conditions. beilstein-journals.org
Table 2: Friedel-Crafts Acylation Data
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Key Challenge |
|---|
Variants Employing Anhydrides or Other Acylating Agents
To overcome the challenges posed by deactivated aromatic substrates, alternative acylating agents such as cyclic anhydrides can be used. semanticscholar.org For instance, cyclopentanecarboxylic anhydride (B1165640) could serve as the acylating agent in the presence of a Lewis acid. These anhydrides can sometimes provide a more reactive system compared to the corresponding acyl chlorides.
Advanced Catalytic Syntheses of Ketone Structures
Modern organic synthesis has increasingly turned to advanced catalytic methods for the formation of ketones, which often provide better efficiency, selectivity, and functional group tolerance.
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for aryl ketone synthesis. A palladium-catalyzed coupling of an organometallic reagent, such as a cyclopentylzinc species, with a 2,3,4-trifluorobenzoyl derivative (like the acid chloride) could be a viable route. organic-chemistry.orgorganic-chemistry.org These reactions generally proceed under milder conditions and are more tolerant of various functional groups. Nickel-catalyzed additions of arylboronic acids to nitriles also provide a pathway to aryl ketones. organic-chemistry.org Furthermore, rhodium-catalyzed C-H activation has been explored for the synthesis of functionalized aryl ketones. nih.gov The development of trifluoromethyl ketones as protease inhibitors has also spurred research into novel synthetic methods for fluorinated ketones. nih.govrsc.org A novel synthesis for the related 2-chlorophenyl cyclopentyl ketone has been reported, starting from cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde, indicating that alternative routes for analogous structures are continuously being explored. nih.gov
Palladium-Catalyzed Cross-Coupling Strategies for Aryl Ketones
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a powerful toolkit for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for the synthesis of biaryl compounds and could be adapted for the preparation of this compound. This would typically involve the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst.
A plausible route to the target compound would involve the Suzuki-Miyaura coupling of a 2,3,4-trifluorophenyl boronic acid with a cyclopentyl ketone derivative bearing a suitable leaving group, such as a halide. Research has demonstrated the successful coupling of various arylboronic acids with aryl halides, including those bearing fluorine substituents. mdpi.com For instance, palladium nanoparticles supported on COOH-modified graphene have shown excellent catalytic activity in the Suzuki-Miyaura coupling of fluorinated aryl bromides with various phenylboronic acids, yielding fluorinated biphenyl (B1667301) derivatives. mdpi.com This highlights the feasibility of using fluorinated substrates in such coupling reactions.
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, the use of palladium(II) acetate (B1210297) with a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) has been shown to be effective in the coupling of cyclopropylboronic acid with a range of aryl bromides, tolerating various functional groups including ketones. audreyli.com This suggests that a similar catalytic system could be employed for the coupling of a cyclopentyl derivative. Furthermore, palladium on carbon has been used as a heterogeneous catalyst for the Suzuki-Miyaura cross-coupling of 4-chlorobenzotrifluoride (B24415) and phenylboronic acid, offering the advantage of easy catalyst removal by filtration.
The table below summarizes representative conditions for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of aryl ketones.
| Aryl Halide/Triflate | Boronic Acid | Catalyst System | Base | Solvent | Yield |
| 4-Chlorobenzotrifluoride | Phenylboronic acid | Pd/C | K₂CO₃ | DMA/water | 79% |
| Aryl Bromides | Cyclopropylboronic acid | Pd(OAc)₂ / P(Cy)₃ | K₃PO₄ | Toluene/water | Good to excellent audreyli.com |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/water | >95% conversion mdpi.com |
| Aryl Triflates | trans-Cyclopropylboronic acids | Pd(PPh₃)₄ | KF·2H₂O or K₃PO₄·3H₂O | Toluene | Good to high lookchem.com |
Rhodium and Iridium-Catalyzed Transformations in Ketone Synthesis
Rhodium and iridium catalysts have emerged as powerful tools for C-H bond activation, enabling the direct functionalization of arenes and offering alternative pathways to aryl ketones. These methods can circumvent the need for pre-functionalized starting materials, such as organoboronic acids or organic halides.
Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of aryl ketones. For instance, a general method for the selective ortho C-H arylation of aryl ketones with boron reagents has been developed using a rhodium catalyst. nih.gov This transformation is characterized by high monoarylation selectivity and provides excellent yields for a wide range of substrates. nih.gov In the context of synthesizing this compound, one could envision a rhodium-catalyzed C-H activation of 1,2,3-trifluorobenzene followed by coupling with a cyclopentyl-containing electrophile. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism of Rhodium(III)-catalyzed synthesis of indanones from N-methoxybenzamides and β-trifluoromethyl-α,β-unsaturated ketones, highlighting the intricate electronic effects at play. researchgate.net
Iridium catalysts also offer unique reactivity in ketone synthesis. A notable example is the iridium(III)-catalyzed arylation of sulfoxonium ylides with arylboronic acids, which provides a direct route to α-aryl ketones under redox-neutral conditions. rsc.org This method exhibits broad substrate scope and high functional group tolerance. rsc.org Another approach involves the iridium-catalyzed ortho-selective C-H borylation of aromatic ketones, which can then undergo further cross-coupling reactions. researchgate.net Additionally, iridium-catalyzed asymmetric hydrogenation of aryl ketones is a well-established method for producing chiral alcohols, which are versatile precursors to other chiral molecules. libretexts.org
The following table presents examples of rhodium and iridium-catalyzed reactions for the synthesis of aryl ketones and related compounds.
| Reaction Type | Catalyst System | Reactants | Product |
| Ortho C-H Arylation | [RhCp*Cl₂]₂ / AgSbF₆ | Aryl ketone, Phenylboronic acid pinacol (B44631) ester | Ortho-arylated ketone nih.gov |
| Arylation of Ylides | [Ir(ppy)₂(MeCN)₂]PF₆ | Sulfoxonium ylide, Arylboronic acid | α-Aryl ketone rsc.org |
| Ortho-Alkylation | Fe(acac)₃ or Iridium catalyst | Aryl ketone, Potassium alkyltrifluoroborate | Ortho-alkylated ketone researchgate.net |
| Asymmetric Hydrogenation | Iridium complex with chiral ligand | Aryl(4-hydroxyphenyl)ketone | Chiral diarylcarbinol libretexts.org |
Enantioselective Catalytic Methods for Related Chiral Ketones
The synthesis of chiral fluorinated ketones is of significant interest due to their potential applications in medicinal chemistry and materials science. Enantioselective catalytic methods provide an efficient means to access these valuable compounds with high optical purity.
One major strategy is the asymmetric reduction of prochiral ketones. Catalytic transfer hydrogenation, for example, can be rendered enantioselective by using a chiral transition metal catalyst. Ruthenium catalysts with chiral diamine ligands are effective for the enantioselective transfer hydrogenation of aryl ketones. beilstein-journals.org Similarly, iridium(I) and rhodium(I) complexes have been employed for this purpose. beilstein-journals.org
Another powerful approach is enantioselective fluorination. The development of chiral N-fluoro compounds and, more recently, catalytic enantioselective fluorination methods have been significant advances. For example, chiral quaternary ammonium (B1175870) salts have been used as phase-transfer catalysts for the enantioselective fluorination of β-keto esters with N-fluorobenzenesulfonimide, achieving good to moderate enantiomeric excesses. mdpi.com
The following table provides an overview of different enantioselective methods applicable to the synthesis of chiral ketones.
| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |
| Transfer Hydrogenation | Ruthenium-chiral diamine complex | Aryl ketones | Chiral alcohols | High |
| Phase-Transfer Fluorination | Chiral quaternary ammonium salt | β-Keto esters | α-Fluoro-β-keto esters | Good to moderate mdpi.com |
| Asymmetric Hydrogenation | Iridium complex with PNN ligand | Simple ketones | Chiral alcohols | Up to 99% nih.gov |
Chemo- and Regioselective Considerations in Fluorinated Ketone Synthesis
The synthesis of specifically substituted isomers like this compound presents significant challenges in terms of chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity concerns the preferential formation of one constitutional isomer over others. audreyli.com
A classic method for synthesizing aryl ketones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst. chemguide.co.uksemanticscholar.org However, the regioselectivity of this reaction on a substituted benzene ring is governed by the directing effects of the existing substituents. In the case of 1,2,3-trifluorobenzene, the fluorine atoms are deactivating and ortho-, para-directing. This would likely lead to a mixture of products, making the isolation of the desired 2,3,4-substituted isomer challenging. The reaction of benzene with ethanoyl chloride in the presence of aluminum chloride, for instance, is a well-established procedure. libretexts.org
Modern catalytic methods offer greater control over regioselectivity. As discussed in section 2.3.2, transition metal-catalyzed C-H activation can provide highly regioselective functionalization of arenes. By using a directing group, the catalyst can be guided to a specific C-H bond, enabling the synthesis of a single regioisomer. For example, rhodium-catalyzed ortho-C-H arylation using the ketone as a directing group leads to high regioselectivity. nih.gov
In the context of fluorinated ketones, the reactivity of the starting materials and intermediates must also be considered. For example, trifluoromethyl ketones exist in equilibrium with their hydrate (B1144303) forms in solution, which can influence their reactivity and purification. nih.gov The strategic introduction of fluorine atoms can also be used to control the outcome of a reaction, acting as a detachable "activator" to ensure high chemo-, regio-, and stereoselectivity in certain annulation reactions. lookchem.com
The table below outlines key considerations for achieving chemo- and regioselectivity in the synthesis of substituted aryl ketones.
| Synthetic Challenge | Method | Key Considerations |
| Regiocontrol in Electrophilic Aromatic Substitution | Friedel-Crafts Acylation | Directing effects of substituents on the aromatic ring can lead to mixtures of isomers. libretexts.org |
| Selective C-C Bond Formation | Transition Metal-Catalyzed C-H Activation | Use of directing groups to achieve high regioselectivity. nih.gov |
| Selective Functional Group Transformation | Chemoselective Reduction | Choice of reducing agent to selectively reduce a ketone in the presence of other functional groups. audreyli.com |
| Handling of Fluorinated Compounds | Consideration of Tautomers and Hydrates | Fluorinated ketones may exist as hydrates, affecting reactivity. nih.gov |
Chemical Reactivity and Transformation Pathways of 2,3,4 Trifluorophenyl Cyclopentyl Ketone
Carbonyl Group Transformations
The carbonyl group is the primary site of reactivity in 2,3,4-Trifluorophenyl cyclopentyl ketone, undergoing a range of addition and transformation reactions.
Nucleophilic Addition Reactions to the Ketone Functionality
The most fundamental reaction of aldehydes and ketones is nucleophilic addition to the carbonyl carbon. libretexts.org In this compound, the partial positive charge on the carbonyl carbon is intensified by the electron-withdrawing nature of the 2,3,4-trifluorophenyl group. This makes it an excellent electrophile for a wide array of nucleophiles. masterorganicchemistry.com The reaction proceeds via the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, typically by adding a mild acid during workup, yields the corresponding tertiary alcohol. libretexts.orgyoutube.com
The general mechanism involves the nucleophile forming a new carbon-nucleophile bond, which in turn breaks the C=O pi bond, pushing electrons onto the oxygen atom. youtube.com This process transforms the carbon's hybridization from sp² to sp³. masterorganicchemistry.com Reactions with strong nucleophiles like Grignard reagents or organolithium compounds are generally irreversible. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Alkyl Group | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Alkynyl Group | Sodium Acetylide (HC≡CNa) | Propargyl Alcohol |
| Cyanide Ion | Sodium Cyanide (NaCN) / HCl | Cyanohydrin |
Reduction to Chiral Alcohol Derivatives and Stereochemical Control
Reduction of the prochiral ketone functionality in this compound yields (2,3,4-trifluorophenyl)(cyclopentyl)methanol, a chiral secondary alcohol. The creation of a new stereocenter means that stereochemical control is a key consideration in this transformation. biomedpharmajournal.org
Simple reductions using achiral hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will result in a racemic mixture of the (R)- and (S)-alcohols, as the hydride can attack either face of the planar carbonyl group with equal probability. biomedpharmajournal.org
Achieving stereochemical control to produce an enantioenriched alcohol requires the use of asymmetric reduction methods. These methods fall into two main categories:
Chirally Modified Reagents: Stoichiometric reducing agents can be modified with chiral ligands. For instance, lithium aluminum hydride can be complexed with chiral amino alcohols or chelating ligands like BINOL to create a chiral environment that favors hydride delivery to one face of the ketone. wikipedia.org
Catalytic Asymmetric Reduction: This is often the preferred method, utilizing a catalytic amount of a chiral promoter with a stoichiometric achiral reducing agent. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane. wikipedia.org Another approach is transition metal-catalyzed transfer hydrogenation, using catalysts like ruthenium or rhodium complexes with chiral ligands (e.g., BINAP) and a hydrogen source such as isopropanol (B130326) or formic acid. wikipedia.org Biocatalysis, using enzymes like ketoreductases (KREDs), offers another powerful route to highly stereoselective reductions under mild conditions. alaska.edualaska.edu
Table 2: Comparison of Reduction Methods and Stereochemical Outcome
| Method | Reagent(s) | Typical Stereoselectivity | Notes |
|---|---|---|---|
| Achiral Hydride Reduction | NaBH₄ or LiAlH₄ | Racemic (0% ee) | Simple, high-yielding, but no stereocontrol. biomedpharmajournal.org |
| CBS Reduction | Oxazaborolidine catalyst, BH₃ | High (often >90% ee) | Predictable stereochemistry based on catalyst configuration. wikipedia.org |
| Asymmetric Transfer Hydrogenation | [RuCl₂(BINAP)]₂, Isopropanol | High (often >95% ee) | Utilizes a transition metal complex with a chiral ligand. wikipedia.org |
| Biocatalytic Reduction | Ketoreductase (KRED), Cofactor | Very High (>99% ee) | Environmentally friendly, highly specific enzymes are available. alaska.edu |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions transform the carbonyl group into a carbon-carbon double bond (C=C), providing a powerful method for carbon chain extension.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which reacts with the ketone to form an alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comwikipedia.org While effective for many aldehydes and some ketones, the Wittig reaction can be slow and give poor yields with sterically hindered ketones. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that often provides superior results for ketones. alfa-chemistry.com It employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a typical Wittig ylide. nrochemistry.comyoutube.com A significant advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup. wikipedia.orgorganic-chemistry.org The HWE reaction with stabilized phosphonates generally favors the formation of the thermodynamically more stable (E)-alkene. nrochemistry.comwikipedia.org For cases where the (Z)-alkene is desired, modifications such as the Still-Gennari olefination, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl), can be employed. nrochemistry.com
Table 3: Common Olefination Reagents and Products
| Reaction | Reagent | General Product | Stereochemical Preference |
|---|---|---|---|
| Wittig | Methyltriphenylphosphonium bromide / Base | Terminal Alkene | Not applicable |
| Wittig | Ethyltriphenylphosphonium bromide / Base | Disubstituted Alkene | Generally (Z) for non-stabilized ylides |
| HWE | Triethyl phosphonoacetate / Base | α,β-Unsaturated Ester | Predominantly (E) wikipedia.org |
| Still-Gennari (HWE Mod.) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate / KHMDS | α,β-Unsaturated Ester | Predominantly (Z) nrochemistry.com |
Protection Strategies via Acetal or Ketal Formation
In multi-step syntheses, it is often necessary to temporarily "mask" the reactive carbonyl group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the ketone into a less reactive functional group, known as a protecting group. For ketones, the most common protecting group is a ketal. youtube.com
Ketals are formed by reacting the ketone with an excess of an alcohol, typically a diol such as ethylene (B1197577) glycol or 1,3-propanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). acs.orgorganic-chemistry.org The reaction is an equilibrium, and water is removed, often with a Dean-Stark apparatus, to drive the reaction to completion. organic-chemistry.org The resulting cyclic ketal is stable to a wide range of conditions, including strong bases and nucleophiles like Grignard reagents and hydrides. youtube.com Once the desired transformations elsewhere in the molecule are complete, the ketone can be regenerated by hydrolyzing the ketal with aqueous acid. youtube.comyoutube.com
Table 4: Common Diols for Ketal Protection
| Diol | Acid Catalyst | Protecting Group Formed |
|---|---|---|
| Ethylene Glycol | p-TsOH | 1,3-Dioxolane |
| 1,3-Propanediol | H₂SO₄ | 1,3-Dioxane |
| 2,2-Dimethyl-1,3-propanediol | Pyridinium p-toluenesulfonate | 5,5-Dimethyl-1,3-dioxane |
Reactions Involving the Cyclopentyl Moiety
α-Functionalization and Enolization Chemistry
The cyclopentyl ring of this compound possesses hydrogen atoms on the carbons adjacent to the carbonyl group (the α-positions). These α-hydrogens are acidic and can be removed by a base to form a nucleophilic enolate intermediate. The electron-withdrawing trifluorophenyl group increases the acidity of these protons compared to a simple dialkyl ketone, facilitating enolate formation.
Once formed, the enolate can act as a nucleophile in a variety of important carbon-carbon bond-forming reactions. For example, the enolate can be reacted with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. Other electrophiles, such as aldehydes (in an aldol (B89426) reaction) or halogens (for α-halogenation), can also react with the enolate. The use of silyl (B83357) enol ethers, formed by trapping the enolate with a silyl halide like trimethylsilyl (B98337) chloride, provides a more stable but still reactive nucleophile that can be used in reactions like the Mukaiyama aldol addition. organic-chemistry.org
Table 5: α-Functionalization via Enolate Intermediates
| Reagent(s) | Electrophile | Reaction Type | Product Type |
|---|
C-H Activation and Direct Derivatization of the Cyclopentyl Ring
The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical approach compared to classical methods that require pre-functionalized substrates. nih.gov In the context of this compound, the cyclopentyl ring possesses C-H bonds that can be targeted for derivatization, primarily at the α- and β-positions relative to the carbonyl group.
Transition metal-catalyzed C-H functionalization has become an indispensable tool, with the ketone group itself capable of acting as a directing group to guide the catalyst to specific C-H bonds. rsc.org For instance, palladium-catalyzed reactions have been developed for the β-C-H functionalization of acyclic ketones and esters. nih.gov These reactions often utilize specialized ligands, such as monoprotected amino neutral amides (MPANA), in combination with a palladium source to achieve arylation, hydroxylation, and other transformations. nih.gov The in-situ generation of cationic palladium(II) complexes is often crucial for this reactivity, enhancing the affinity between the catalyst and the substrate and facilitating the C-H cleavage step. nih.gov While direct application on this compound is not explicitly documented, the principles suggest its feasibility.
Another key area of reactivity is at the α-position. The protons on the carbons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. For example, electrophilic fluorination using reagents like Selectfluor® can introduce fluorine atoms at the α-position. sapub.orgscispace.comresearchgate.net The reactivity and the extent of fluorination (mono- vs. di-fluorination) are influenced by a combination of steric and electronic factors, as well as the stability of the intermediate enol or enolate. sapub.orgscispace.comresearchgate.net
Table 1: Potential C-H Activation and Derivatization Reactions of the Cyclopentyl Ring
| Reaction Type | Position | Reagents/Catalyst (Example) | Expected Product |
|---|---|---|---|
| β-C-H Arylation | β-carbon | Pd(OAc)₂, MPANA Ligand, Aryl Halide | β-Aryl-2,3,4-trifluorophenyl cyclopentyl ketone |
| α-Fluorination | α-carbon | Selectfluor® | α-Fluoro-2,3,4-trifluorophenyl cyclopentyl ketone |
| α-Alkylation | α-carbon | Base (e.g., LDA), Alkyl Halide | α-Alkyl-2,3,4-trifluorophenyl cyclopentyl ketone |
Annulation and Cycloaddition Reactions Leading to Fused Ring Systems
Annulation and cycloaddition reactions represent powerful methods for constructing cyclic and polycyclic molecular architectures. Starting from this compound, these reactions can be envisioned to build fused ring systems onto the cyclopentyl core.
The ketone can be converted into a more reactive intermediate suitable for cycloadditions. For example, conversion to a silyl enol ether would generate a diene equivalent that could participate in Diels-Alder [4+2] cycloadditions. libretexts.org The Diels-Alder reaction is a highly reliable method for forming six-membered rings with controlled stereochemistry. libretexts.org Similarly, dipolar [3+2] cycloadditions could be employed to construct five-membered heterocyclic rings. libretexts.org
Annulation strategies, such as the Robinson annulation, traditionally involve the reaction of a ketone enolate with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a new six-membered ring. This sequence of a Michael addition followed by an intramolecular aldol condensation could be applied to this compound to construct a fused bicyclic system. Furthermore, modern annulation strategies, including [4+1] annulations, provide routes to five-membered rings like cyclopentenones. mit.edu Other specialized methods allow for the conversion of cyclic ketones into fused pyrrole (B145914) systems through rhodium-catalyzed processes involving 1,2,3-triazoles. nih.gov
Table 2: Potential Annulation and Cycloaddition Strategies
| Reaction Class | Strategy | Reactive Intermediate | Reagent Example | Resulting Structure |
|---|---|---|---|---|
| [4+2] Cycloaddition | Diels-Alder Reaction | Silyl Enol Ether | Dienophile (e.g., Maleic anhydride) | Fused Six-Membered Ring |
| Annulation | Robinson Annulation | Enolate | Methyl Vinyl Ketone | Fused Six-Membered Ring (Cyclohexenone) |
| [4+1] Annulation | Carbene-based | - | Diazomethane derivative | Fused Cyclopentenone |
| Heterocycle Formation | Rhodium-Catalysis | - | 4-Alkenyl-1-sulfonyl-1,2,3-triazole | Fused Pyrrole Ring |
Reactivity of the Trifluorophenyl Moiety
The trifluorophenyl group is the dominant driver of the aromatic ring's reactivity. The three fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride (B91410) ion), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Subsequent elimination of the leaving group restores the aromaticity.
The presence of multiple fluorine atoms, which are strong electron-withdrawing groups, greatly facilitates this reaction by stabilizing the negatively charged intermediate. libretexts.org In SNAr reactions, the rate is often dependent on the electron-withdrawing power of the substituents and less on the leaving group's ability, making fluoride a viable leaving group. youtube.com The positions of the fluorine atoms (ortho and para to each other) provide strong activation for substitution. Nucleophiles such as alkoxides, thiolates, and amines can readily displace one of the fluoride ions. nih.gov Regioselectivity would be expected, with the fluorine at the 4-position (para to the carbonyl group) being the most likely site of initial substitution due to resonance stabilization of the intermediate by the ketone.
Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | (4-Methoxy-2,3-difluorophenyl)(cyclopentyl)methanone |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Cyclopentyl(4-(phenylthio)-2,3-difluorophenyl)methanone |
| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | (4-Amino-2,3-difluorophenyl)(cyclopentyl)methanone |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Cyclopentyl(4-hydroxy-2,3-difluorophenyl)methanone |
Further Functionalization of the Fluorinated Aromatic Ring
Beyond direct SNAr reactions, the trifluorophenyl ring can undergo other transformations. While challenging, directed ortho-metalation (DoM) could potentially be employed. This involves deprotonation of the ring C-H bond (at the 5-position) using a strong organolithium base, directed by the carbonyl group (or a derivative), to form an aryllithium species. This intermediate can then be trapped with various electrophiles to introduce new substituents.
Additionally, transition metal-catalyzed cross-coupling reactions could be utilized. After an initial SNAr reaction to replace a fluorine atom with a less electronegative group (like an amine or ether), the remaining C-F bonds might be activated for certain cross-coupling protocols, although C-F bond activation is generally more difficult than that of other halogens. More commonly, if one fluorine is replaced by a triflate group (–OTf) via an SNAr reaction with a hydroxide followed by triflation, this new group can serve as an excellent leaving group for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, vinyl, or amino groups.
Spectroscopic Characterization and Structural Elucidation of 2,3,4 Trifluorophenyl Cyclopentyl Ketone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular framework of 2,3,4-Trifluorophenyl cyclopentyl ketone. A suite of 1D and 2D NMR experiments is employed to assign every proton, carbon, and fluorine atom within the molecule.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms. For this compound, signals are expected from both the aromatic trifluorophenyl ring and the aliphatic cyclopentyl ring.
The protons on the cyclopentyl ring typically appear as multiplets in the upfield region. The protons on the carbon adjacent to the carbonyl group (α-protons) are the most deshielded within this group due to the electron-withdrawing effect of the ketone. The remaining protons on the β and γ carbons of the cyclopentyl ring would appear as complex overlapping multiplets. chemicalbook.com
The trifluorophenyl ring contains two aromatic protons. These protons are expected to appear in the downfield region of the spectrum. Their chemical shifts and splitting patterns are complex due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). rsc.org The proton at the C-5 position would likely be a doublet of doublets of doublets (ddd) due to coupling to the adjacent proton at C-6 and the fluorine atoms at C-3 and C-4. The proton at the C-6 position would be expected to appear as a doublet of doublets (dd) or a more complex multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic CH (2H) | 7.0 - 7.8 | m |
| Cyclopentyl CH (1H, α to C=O) | 3.6 - 3.8 | m |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions. 'm' denotes a complex multiplet.
The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, twelve distinct carbon signals are expected: one carbonyl carbon, six aromatic carbons, and five cyclopentyl carbons. The carbonyl carbon is highly deshielded and appears significantly downfield, typically around 200 ppm. youtube.comchemicalbook.com The carbons in the trifluorophenyl ring will show signals in the aromatic region, and their signals will be split due to one-bond and multiple-bond couplings to fluorine (JCF). nih.gov The five carbons of the cyclopentyl ring will appear in the aliphatic region of the spectrum. oregonstate.edu
The ¹⁹F NMR spectrum is used to analyze the fluorine atoms. Three distinct signals are expected for the three fluorine atoms on the aromatic ring. These signals would exhibit homonuclear coupling (F-F coupling), providing information about their relative positions on the ring. huji.ac.il The chemical shifts are reported relative to a standard such as CFCl₃. ucsb.educolorado.edu
Table 2: Predicted ¹³C and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹³C | ~200 | Carbonyl (C=O) carbon. |
| ¹³C | 110 - 160 (with C-F coupling) | Aromatic carbons. |
| ¹³C | 25 - 50 | Aliphatic cyclopentyl carbons. |
Note: Predicted values are based on typical chemical shift ranges for similar structures.
To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are essential. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between the adjacent protons on the cyclopentyl ring and a correlation between the two adjacent protons on the trifluorophenyl ring, helping to map out the proton-proton connectivity within each fragment. github.io
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is used to definitively assign which proton signal corresponds to which carbon signal for all CH and CH₂ groups in both the aromatic and cyclopentyl rings. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu HMBC is critical for connecting the molecular fragments. Key correlations would be observed from the cyclopentyl protons alpha to the carbonyl group to the carbonyl carbon, and from the aromatic protons to the carbonyl carbon. These correlations would unequivocally establish the connection between the cyclopentyl ring, the ketone, and the 2,3,4-trifluorophenyl ring. github.io
Table 3: Expected Key 2D NMR Correlations
| 2D Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | Aromatic H ↔ Aromatic H | Confirms adjacency of the two aromatic protons. |
| COSY | Cyclopentyl H ↔ Cyclopentyl H | Maps the proton network within the cyclopentyl ring. |
| HSQC | All H ↔ Directly Bonded C | Assigns the carbon atom for each proton. |
| HMBC | Cyclopentyl α-H ↔ Carbonyl C | Connects the cyclopentyl ring to the ketone. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₁₁F₃O. nih.gov The experimentally determined exact mass should match the theoretical calculated mass, providing strong evidence for the compound's identity.
Table 4: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃O |
| Theoretical Monoisotopic Mass | 232.0762 g/mol |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion, providing valuable information about the compound's structure. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.
The fragmentation of ketones is well-characterized and often involves α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. libretexts.org Two primary α-cleavage pathways are expected for this molecule:
Loss of the cyclopentyl radical (•C₅H₉), resulting in the formation of a stable 2,3,4-trifluorobenzoyl cation.
Loss of the 2,3,4-trifluorophenyl radical (•C₆H₂F₃), leading to the formation of the cyclopentylacylium ion.
The relative abundance of these fragments in the MS/MS spectrum helps to confirm the connectivity of the ketone group between the two rings.
Table 5: Predicted Major Fragments in Tandem Mass Spectrometry
| Fragment Ion (Structure) | m/z (Mass-to-Charge Ratio) | Origin |
|---|---|---|
| [C₇H₂F₃O]⁺ | 179.00 | α-cleavage: Loss of cyclopentyl radical |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of the carbonyl group, the trifluorinated aromatic ring, and the cyclopentyl moiety.
The most prominent feature in the IR spectrum of a ketone is the carbonyl (C=O) stretching vibration, which typically appears as a strong, sharp peak. youtube.com For aromatic ketones like acetophenone, this band is observed around 1685 cm⁻¹. youtube.com The conjugation of the carbonyl group with the phenyl ring slightly lowers the frequency compared to saturated ketones (around 1715 cm⁻¹). libretexts.org In this compound, the presence of three electron-withdrawing fluorine atoms on the phenyl ring is expected to increase the double bond character of the carbonyl group through an inductive effect, shifting the C=O stretching frequency to a higher wavenumber, likely in the range of 1690-1710 cm⁻¹.
The spectrum will also display characteristic absorptions for the C-F bonds. The stretching vibrations of C-F bonds are typically strong and appear in the region of 1350-1000 cm⁻¹. The presence of multiple fluorine atoms on the benzene (B151609) ring will likely result in several strong bands in this region.
The aromatic part of the molecule will give rise to C=C stretching vibrations within the ring, which are expected to appear as a series of peaks of variable intensity in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to be observed as weaker bands just above 3000 cm⁻¹.
The cyclopentyl group will contribute to the spectrum with its characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations of the CH₂ groups in the cyclopentyl ring are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. The scissoring and bending vibrations of these CH₂ groups will appear in the 1470-1430 cm⁻¹ region.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch (Cyclopentyl) | 2960 - 2850 | Medium to Strong |
| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Aliphatic CH₂ Bending (Cyclopentyl) | 1470 - 1430 | Medium |
| C-F Stretch | 1350 - 1000 | Strong |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Medium to Strong |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to the electronic transitions within the conjugated system formed by the trifluorophenyl ring and the carbonyl group.
Aromatic ketones typically exhibit two main absorption bands in their UV-Vis spectra. aip.org The first is a weak absorption band at longer wavelengths (around 270-300 nm) corresponding to the forbidden n → π* (R-band) transition of the carbonyl group. youtube.com This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. The second is a much stronger absorption band at shorter wavelengths (around 240-250 nm) corresponding to the allowed π → π* (K-band) transition. researchgate.net This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system.
In this compound, the trifluorinated phenyl ring and the cyclopentyl group will influence the position and intensity of these absorption bands. The electron-withdrawing fluorine atoms on the phenyl ring are expected to cause a hypsochromic (blue) shift in the π → π* transition compared to the unsubstituted cyclopentyl phenyl ketone (λmax ≈ 242 nm). caymanchem.com This is because the fluorine atoms stabilize the ground state more than the excited state, thus increasing the energy gap for the transition. The n → π* transition is also likely to be affected, with a potential slight hypsochromic shift due to the inductive effect of the fluorine atoms on the carbonyl group.
The solvent used for the measurement can also influence the positions of the absorption bands. In polar solvents, the n → π* transition typically undergoes a hypsochromic shift, while the π → π* transition may experience a bathochromic (red) shift. youtube.com
The expected electronic transitions and their approximate absorption maxima (λmax) for this compound are summarized in the table below.
| Electronic Transition | Band | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | K-band | 235 - 245 | High |
| n → π | R-band | 270 - 290 | Low |
Computational and Theoretical Chemistry Studies of 2,3,4 Trifluorophenyl Cyclopentyl Ketone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. wavefun.com For 2,3,4-Trifluorophenyl cyclopentyl ketone, these calculations provide a foundational understanding of its stability and reactivity.
Molecular Geometry Optimization: The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. This is typically achieved using methods like Density Functional Theory (DFT) or ab initio Hartree-Fock (HF) calculations, often with a suitable basis set such as 6-311++G(d,p). The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-C (keto-phenyl) | ~1.49 Å | |
| C-C (keto-cyclopentyl) | ~1.52 Å | |
| C-F (ortho) | ~1.34 Å | |
| C-F (meta) | ~1.35 Å | |
| C-F (para) | ~1.34 Å | |
| Bond Angle | Phenyl-C-O | ~121° |
| Cyclopentyl-C-O | ~120° | |
| Phenyl-C-Cyclopentyl | ~119° |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar ketones. Actual values would be derived from specific calculations.
Electronic Structure Analysis: The electronic structure of the molecule is explored through analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing trifluorophenyl group is expected to lower the energy of both the HOMO and LUMO, influencing its electrophilic and nucleophilic character.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity |
Note: These values are estimations and would be precisely determined through quantum chemical calculations.
Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Analysis
Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms, providing insights into the energy profiles of chemical reactions. mdpi.com For this compound, DFT can be used to model various potential reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the trifluorophenyl ring.
Reaction Pathway Modeling: By mapping the potential energy surface of a reaction, DFT calculations can identify the most favorable reaction pathway. rsc.org This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key factor in reaction kinetics.
Transition State Analysis: The geometry and electronic structure of the transition state can be analyzed to understand the factors that stabilize or destabilize it. For instance, in a nucleophilic addition reaction, the analysis would reveal the extent of bond formation between the nucleophile and the carbonyl carbon, and the degree of pyramidalization at the carbonyl center. Vibrational frequency analysis is performed to confirm the nature of the stationary points; a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides the tools to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. researchgate.net The calculated frequencies and their corresponding intensities can be compared to experimental IR spectra to aid in the assignment of vibrational modes. For this compound, key predicted vibrational frequencies would include the C=O stretching frequency (typically around 1700-1720 cm⁻¹), C-F stretching frequencies, and various C-H and C-C stretching and bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra. The predicted chemical shifts for the aromatic and aliphatic protons and carbons of this compound would be influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| IR | C=O Stretch | ~1710 cm⁻¹ |
| C-F Stretch | 1100-1400 cm⁻¹ | |
| ¹³C NMR | Carbonyl Carbon | ~198 ppm |
| Aromatic Carbons | 110-150 ppm (with C-F coupling) | |
| Cyclopentyl Carbons | 25-45 ppm | |
| ¹H NMR | Aromatic Protons | 7.0-7.5 ppm |
Note: These are estimated values. Precise predictions require specific computational runs.
Conformational Analysis and Stereochemical Preferences of the Compound
The flexibility of the cyclopentyl ring and the rotation around the single bond connecting it to the carbonyl group mean that this compound can exist in multiple conformations. chemistrysteps.com
Conformational Search: A systematic conformational search can be performed using molecular mechanics or semi-empirical methods to identify all possible low-energy conformers. The geometries of the most stable conformers are then re-optimized at a higher level of theory, such as DFT. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. For the cyclopentyl group, envelope and twist conformations are typically considered.
Stereochemical Preferences: The orientation of the trifluorophenyl group relative to the cyclopentyl ring is a key stereochemical feature. The computational analysis would reveal whether a conformation where the phenyl group is eclipsed or bisected with respect to the carbonyl group is more stable, and the energetic barriers to rotation around the phenyl-carbonyl bond.
Molecular Docking and Simulation Studies (focused on theoretical interactions, not biological outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can be used to explore its potential interactions with a hypothetical receptor binding site.
Binding Pose Prediction: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the binding site and use a scoring function to rank them. mdpi.com This can identify the most likely binding mode of this compound.
Interaction Analysis: The analysis of the docked pose reveals the specific non-covalent interactions that stabilize the complex. These can include hydrogen bonds (if a suitable donor or acceptor is present in the receptor), halogen bonds (involving the fluorine atoms), π-π stacking interactions with aromatic residues, and van der Waals interactions. nih.gov The carbonyl oxygen is a potential hydrogen bond acceptor, while the trifluorophenyl ring can participate in various aromatic and halogen-related interactions.
Table 4: Potential Theoretical Interactions of this compound in a Hypothetical Binding Site
| Interaction Type | Potential Functional Group Involved |
|---|---|
| Hydrogen Bonding | Carbonyl oxygen |
| Halogen Bonding | Fluorine atoms |
| π-π Stacking | Trifluorophenyl ring |
Note: The occurrence and strength of these interactions are entirely dependent on the specific topology and chemical nature of the binding site being modeled.
Advanced Synthetic Applications and Derivatization Strategies of 2,3,4 Trifluorophenyl Cyclopentyl Ketone
Role as an Intermediate in Complex Organic Synthesis
The structural features of 2,3,4-trifluorophenyl cyclopentyl ketone, namely the reactive carbonyl group, the activatable alpha-protons on the cyclopentyl ring, and the electronically modified aromatic ring, make it a valuable intermediate in the synthesis of more elaborate molecules.
Precursor to Structurally Diverse Fluorinated Cyclopentyl-Containing Scaffolds
The this compound can serve as a versatile precursor for a variety of fluorinated cyclopentyl-containing scaffolds. The ketone functionality is a gateway to numerous chemical transformations. For instance, reduction of the ketone can yield the corresponding secondary alcohol, which can be further functionalized. Grignard reactions or similar nucleophilic additions to the carbonyl group can introduce a wide range of substituents, leading to tertiary alcohols with increased molecular complexity.
Furthermore, the cyclopentyl ring itself can be modified. Alpha-halogenation followed by elimination can introduce unsaturation, while reactions involving the enolate can be used to introduce alkyl or acyl groups at the alpha-position. These transformations allow for the generation of a library of compounds with varying substitution patterns on the cyclopentyl ring, all bearing the 2,3,4-trifluorophenyl moiety. The synthesis of various fluorinated cyclic ketones has been reported, highlighting the general utility of such building blocks in creating novel molecular frameworks. westernsydney.edu.au
Utility in the Construction of Advanced Organic Architectures
Beyond simple derivatization, this compound can be employed in the construction of more advanced organic architectures, such as polycyclic and heterocyclic systems. The ketone can participate in various cyclization reactions. For example, a Fischer indole (B1671886) synthesis, by reacting the ketone with a substituted hydrazine, could lead to the formation of a fluorinated indole derivative bearing a cyclopentyl group.
Moreover, the trifluorinated phenyl ring can participate in nucleophilic aromatic substitution (SNAAr) reactions, where one of the fluorine atoms is displaced by a suitable nucleophile. This allows for the coupling of the fluorinated phenyl ring to other molecular fragments, a key strategy in the assembly of complex molecules. The presence of the electron-withdrawing ketone group further activates the ring towards such substitutions.
Derivatization for Combinatorial Library Synthesis in Chemical Space Exploration
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of related compounds, which can then be screened for biological activity. The derivatization of this compound is well-suited for the generation of combinatorial libraries, enabling the exploration of a wider chemical space.
A typical approach would involve the parallel synthesis of derivatives by reacting the ketone with a diverse set of reagents. For instance, a library of amines could be used in reductive amination reactions to produce a corresponding library of secondary and tertiary amines. Similarly, a library of organometallic reagents could be used in addition reactions to the carbonyl group. The resulting products would share the common 2,3,4-trifluorophenyl cyclopentyl core but differ in the substituent introduced at the ketone position. Such libraries are invaluable in the early stages of drug discovery for identifying initial hits. The synthesis of libraries of functionalized pyrrolidines from ketone precursors demonstrates the feasibility of such combinatorial approaches. nih.gov
Exploitation in Catalytic Asymmetric Transformations by Chemical Modification
The development of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. The prochiral nature of this compound makes it an excellent substrate for catalytic asymmetric transformations, particularly asymmetric reduction of the ketone to form a chiral secondary alcohol.
Various chiral catalysts, such as those based on ruthenium, rhodium, or iridium, have been shown to be highly effective in the asymmetric transfer hydrogenation of ketones. mdpi.comexaly.com For example, Noyori-type catalysts are well-known for their high enantioselectivity in the reduction of aryl ketones. mdpi.com The application of such catalysts to this compound would be expected to yield the corresponding (R)- or (S)-alcohol with high enantiomeric excess, depending on the chirality of the catalyst used. The resulting chiral alcohol is a versatile building block for the synthesis of enantiomerically pure pharmaceuticals. Studies on the asymmetric reduction of phenyl trifluoromethyl ketone have demonstrated the high stereoselectivity achievable with chiral alkoxy-aluminium halides. researchgate.net
Table 1: Illustrative Examples of Asymmetric Reduction of Aryl Ketones
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |
| (R,R)-TsDPEN-Ru(II) | Acetophenone | >99% | mdpi.com |
| Bornan-2-endo-yloxyaluminium dichloride | Phenyl trifluoromethyl ketone | 68% | researchgate.net |
| p-Menthan-3-yloxyaluminium dichloride | Phenyl trifluoromethyl ketone | 77% | researchgate.net |
This table provides illustrative data from the literature on similar ketones to suggest the potential outcomes for this compound.
Application in Fragment-Based Approaches to Chemical Synthesis
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. The this compound itself, or simple derivatives thereof, can be considered a valuable fragment due to its favorable physicochemical properties and the presence of the fluorine atoms, which can be advantageous for both binding and for detection by ¹⁹F NMR spectroscopy. dtu.dknih.gov
The trifluorinated phenyl ring can engage in favorable interactions with protein binding pockets, such as pi-stacking or halogen bonding. The cyclopentyl group provides a three-dimensional scaffold that can be further elaborated. Once a fragment is identified as a binder, it can be "grown" or "linked" with other fragments to create a more potent lead compound. The synthesis of fragment-fluoromethylketone conjugates has been explored as a strategy for developing covalent modifiers of enzymes. westernsydney.edu.au The use of ¹⁹F NMR in screening fluorinated fragment libraries has been shown to be a rapid and sensitive method for detecting hits. mdpi.com
Conclusion and Future Research Perspectives for 2,3,4 Trifluorophenyl Cyclopentyl Ketone
Summary of Synthetic Achievements and Reactivity Insights
Currently, there are no specific, documented synthetic routes tailored for 2,3,4-Trifluorophenyl cyclopentyl ketone in prominent research. However, established organometallic and acylation methodologies for similar ketones provide a strong foundation for its potential synthesis. Plausible routes could include the Friedel-Crafts acylation of 1,2,3-trifluorobenzene (B74907) with cyclopentanecarbonyl chloride or the reaction of a Grignard reagent derived from bromocyclopentane (B41573) with 2,3,4-trifluorobenzonitrile, a method successfully employed for the synthesis of the non-fluorinated analogue, cyclopentyl phenyl ketone. google.com Another potential pathway could be adapted from methods used to produce substituted phenyl cyclopentyl ketones, such as the process for making 2-chlorophenyl cyclopentyl ketone, which serves as a precursor in other chemical syntheses. nih.gov
The reactivity of this compound is predicted to be heavily influenced by the three electron-withdrawing fluorine atoms on the phenyl ring. Insights from related fluorinated ketones suggest several key characteristics:
Enhanced Electrophilicity: The fluorine atoms significantly increase the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. nih.gov
Hydrate (B1144303) Formation: Many fluorinated ketones, particularly those with electron-deficient aromatic rings or fluorine atoms on the α-carbon, readily form stable gem-diol hydrates in the presence of water. sapub.orgresearchgate.netscispace.com It is highly probable that this compound would also exist in equilibrium with its hydrate form in aqueous or humid conditions.
Keto-Enol Tautomerism: The electronic effects of the trifluorophenyl group would influence the equilibrium between the keto and enol tautomers, a critical factor in reactions involving the α-carbon. sapub.org Studies on related cyclic ketones show that the stability of the keto-enol structure is a crucial determinant of reactivity. scispace.com
Unexplored Avenues and Challenges in Compound Research
The primary challenge surrounding this compound is the current lack of fundamental research. This absence of data presents numerous opportunities for investigation.
Definitive Synthesis and Characterization: The foremost task is to develop and optimize a reliable, high-yield synthetic protocol. Following a successful synthesis, full spectroscopic characterization (including ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry) is essential to establish a verified reference for future studies. ¹⁹F NMR, in particular, would be a powerful tool for probing the electronic environment of the molecule. acs.org
Physicochemical Properties: A systematic investigation into its physical and chemical properties is needed. This includes determining its melting/boiling point, solubility, and, crucially, quantifying the equilibrium constant of its keto-hydrate forms. nih.gov Understanding this equilibrium is vital for predicting its stability and reactivity in various environments.
Reactivity and Mechanistic Studies: Exploring the compound's reactivity with a range of nucleophiles and electrophiles would provide valuable mechanistic insights. A significant challenge will be to understand the regioselectivity of further substitutions on the aromatic ring, which is complicated by the existing fluorine atoms.
Biological and Material Science Screening: The compound remains entirely unexplored for potential applications. Given that many fluorinated molecules exhibit unique biological activities or material properties, screening this compound for applications in medicinal chemistry (e.g., as an enzyme inhibitor) or materials science (e.g., as a component in polymers or as a fire-extinguishing agent google.com) is a compelling avenue.
Emerging Trends and Potential Innovations in Fluorinated Ketone Chemistry
Research into fluorinated ketones is a dynamic and rapidly evolving field, with several emerging trends that could be applied to the study of this compound.
Novel Synthetic Methodologies: Modern synthetic chemistry offers innovative tools that could be adapted for its synthesis. This includes mechanochemical methods, which can offer solvent-free, efficient reactions nih.gov, and advanced catalytic systems, such as gold-catalyzed hydration of alkynes to produce α-fluoroketones. The use of electrophilic fluorinating agents like Selectfluor® allows for precise, late-stage fluorination, a technique that continues to be refined. sapub.orgscispace.com
Application as Bioactive Agents: There is a strong and growing interest in fluorinated ketones as potent and selective enzyme inhibitors. nih.gov For instance, peptidyl mono-fluoromethyl ketones (FMKs) have been developed as chemical probes and potential therapeutics. mdpi.com Investigating whether this compound or its derivatives could serve as scaffolds for new bioactive agents is a promising research direction.
Computational Chemistry: The synergy between experimental work and quantum mechanical computations is becoming indispensable. nih.gov Computational modeling can predict reactivity, transition states, and spectroscopic properties, thereby guiding experimental design and helping to rationalize observed outcomes. Such studies would be invaluable in understanding the subtle balance of steric and electronic effects in this specific molecule.
Fluorine as a Functional Tool: Beyond simply modifying properties, fluorine is increasingly used as a tool in synthesis and analysis. The unique properties of the fluorine atom are leveraged in catalysis and as a sensitive probe in ¹⁹F NMR for studying complex biological systems and reaction mechanisms. acs.org
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2,3,4-trifluorophenyl cyclopentyl ketone, and how do steric effects of the cyclopentyl group influence reaction yields?
- Methodological Approach : Grignard reactions or Friedel-Crafts acylations are common starting points. The cyclopentyl group introduces steric hindrance, requiring careful optimization of reaction temperature and solvent polarity. For example, using anhydrous AlCl₃ in a non-polar solvent (e.g., dichloromethane) can mitigate side reactions . Kinetic studies on analogous cyclopentyl phenyl ketones suggest that reaction rates decrease with bulkier substituents, necessitating extended reaction times .
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise from fluorine atoms?
- Methodological Answer : SHELX or OLEX2 software packages are widely used for crystallographic refinement. Fluorine’s high electron density complicates charge density mapping, requiring high-resolution data (≤ 0.8 Å) and anisotropic displacement parameter refinement. The trifluorophenyl group may induce disorder in the crystal lattice, necessitating twin refinement protocols .
Q. What spectroscopic techniques are most effective for characterizing fluorinated ketones, and how do fluorine substituents impact NMR and IR data?
- Methodological Answer :
- ¹⁹F NMR : Provides direct evidence of fluorine substitution patterns. Coupling constants between adjacent fluorines (²J₆F-F ~12–18 Hz) help confirm the 2,3,4-trifluorophenyl arrangement .
- IR Spectroscopy : The carbonyl stretch (C=O) shifts to ~1720–1740 cm⁻¹ due to electron-withdrawing fluorine substituents, compared to ~1680–1700 cm⁻¹ for non-fluorinated analogs .
Advanced Research Questions
Q. How do electronic effects of the 2,3,4-trifluorophenyl group influence the ketone’s reactivity in nucleophilic additions compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon. Kinetic studies on cyclopentyl phenyl ketones with NaBH₄ show a 3.6-fold rate enhancement for fluorinated derivatives compared to acetophenone (relative rate constant = 1). However, steric hindrance from the trifluorophenyl group can offset this effect in bulkier nucleophiles .
Q. What computational models best predict the electronic effects of fluorine substituents, and how do they align with experimental kinetic data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict reactivity. The LUMO energy of the trifluorophenyl ketone is lowered by ~1.2 eV compared to phenyl analogs, correlating with faster nucleophilic attack rates. Discrepancies between computed and experimental rates may arise from solvent effects or transition-state solvation .
Q. How can reaction intermediates of this compound be trapped and characterized in multi-step syntheses?
- Methodological Answer :
- Cryogenic Trapping : Quench reactions at −78°C to isolate intermediates like enolates or hydroperoxides. For example, methyl cyclopentyl ketone enolates form stable intermediates when reacted with O₂, as shown in cross-cyclotrimerization studies .
- LC-MS/MS : Monitors transient species in real-time, with electrospray ionization (ESI) optimized for polar intermediates.
Q. What role does this compound play in the synthesis of bioactive molecules, such as triazoloazepines?
- Methodological Answer : The ketone serves as a precursor in asymmetric synthesis. For instance, enantioselective reduction (e.g., using CBS catalysts) yields chiral alcohols, which are alkylated or brominated to form intermediates like (9S)-2-bromo-9-(2,3,4-trifluorophenyl)-tetrahydrotriazoloazepine. Patent data highlights catalytic hydrogenation as a critical step for stereocontrol .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in kinetic data between fluorinated and non-fluorinated cyclopentyl ketones?
- Methodological Answer : Contradictions often arise from competing steric and electronic effects. For example, while fluorine increases electrophilicity, steric hindrance from the trifluorophenyl group can reduce accessibility to the carbonyl carbon. Tabulated kinetic data (Table 1, ) shows cyclopentyl phenyl ketones have a relative rate of 0.36 vs. acetophenone (1.0) at 0°C, but fluorination may invert this trend. Multivariate analysis (e.g., PCA) can deconvolute these factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
